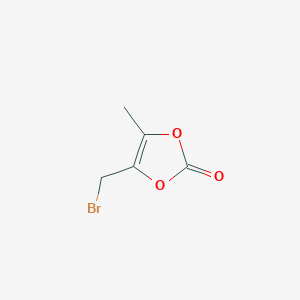

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

Description

Significance of the 1,3-Dioxol-2-one Core in Organic Synthesis

The 1,3-dioxol-2-one ring system is a five-membered heterocycle that serves as a versatile functional group in organic synthesis. ontosight.ai This core structure is notable for its presence in a variety of applications, ranging from pharmaceuticals and agrochemicals to polymer chemistry. ontosight.aichemimpex.com One of the primary roles of the 1,3-dioxolane (B20135) framework, a related structure, is as a protecting group for 1,2- and 1,3-diols. nih.govchem-station.com This protective function is crucial in multi-step syntheses where specific hydroxyl groups need to be shielded from unwanted reactions.

The 1,3-dioxol-2-one moiety itself can be involved in a range of chemical transformations. Its derivatives are recognized as important intermediates in the synthesis of biologically active compounds. nih.gov The stability of the ring, coupled with the potential for functionalization at various positions, allows for the construction of complex molecular architectures.

Overview of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one as a Key Synthetic Intermediate

This compound is a valuable intermediate primarily due to its reactive bromomethyl group attached to the stable 1,3-dioxol-2-one ring. chemimpex.com This combination allows for facile nucleophilic substitution reactions, making it an excellent reagent for introducing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety into various molecules. chemimpex.com This characteristic is particularly exploited in the pharmaceutical industry for the synthesis of prodrugs, where this group can be attached to a parent drug to improve its bioavailability. google.com

An ester formed by the reaction of this compound with a carboxylic acid is typically stable in neutral and acidic conditions but can be hydrolyzed in alkaline environments or by enzymes in the body to release the active drug. google.com This property is instrumental in designing drug delivery systems. google.com A notable application is in the synthesis of the angiotensin II receptor blocker Azilsartan (B1666440) kamedoxomil. vulcanchem.comgoogle.com

Below is a table summarizing the key properties of this synthetic intermediate.

| Property | Value |

| CAS Number | 80715-22-6 |

| Molecular Formula | C5H5BrO3 |

| Molecular Weight | 193.00 g/mol |

| Appearance | Brown liquid |

| Primary Use | Synthetic intermediate in pharmaceuticals and organic synthesis |

The data in this table is compiled from multiple sources. nih.gov

Scope and Research Focus on this compound

The current research landscape for this compound is expanding beyond its established role in prodrug synthesis. While its application in creating ester-based prodrugs of pharmaceuticals like Olmesartan (B1677269) medoxomil remains a significant area of interest, new avenues are being explored. innospk.com

In the realm of medicinal chemistry, researchers are leveraging its reactivity to create diverse chemical libraries for the discovery of novel therapeutic agents. chemimpex.com The ability of this compound to participate in a variety of chemical reactions allows for the exploration of new synthetic pathways. chemimpex.com

Furthermore, the compound is finding applications in polymer chemistry. It can be utilized in the production of specialty polymers, potentially enhancing properties such as thermal stability and chemical resistance. chemimpex.com Research is also being conducted on its use in the synthesis of biodegradable polycarbonates and cross-linked hydrogels. vulcanchem.com Another area of investigation involves the efficient conversion of this compound into other useful building blocks, such as 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one, which is also a key intermediate for prodrug synthesis. google.comtandfonline.com

The synthesis of this compound itself is an area of study, with methods being refined to improve yield and purity. A common synthetic route involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one (B143725) with N-bromosuccinimide. prepchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFALVUXAGYMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444679 | |

| Record name | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80715-22-6 | |

| Record name | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80715-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl 5 Methyl 1,3 Dioxol 2 One

Established Synthetic Routes and Reaction Pathways

The principal and most well-documented method for synthesizing 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one is through the radical bromination of 4,5-dimethyl-1,3-dioxol-2-one (B143725). This reaction, a variation of the Wohl-Ziegler reaction, targets the allylic methyl group for substitution. google.comscientificupdate.commasterorganicchemistry.com

Bromination of 4,5-Dimethyl-1,3-dioxol-2-one

The core of the synthesis involves the conversion of one of the methyl groups of 4,5-dimethyl-1,3-dioxol-2-one into a bromomethyl group. This transformation is achieved using a brominating agent in the presence of a radical initiator. A significant challenge in this synthesis is controlling the reaction to favor the mono-brominated product over the di-brominated byproduct, 4,5-bis(bromomethyl)-1,3-dioxol-2-one (B8665866). google.com

N-Bromosuccinimide (NBS) is the most commonly employed reagent for this allylic bromination. masterorganicchemistry.comorganic-chemistry.org It serves as a source of bromine radicals under the reaction conditions. masterorganicchemistry.com The advantage of using NBS over molecular bromine (Br₂) is that it maintains a low, steady concentration of bromine in the reaction mixture, which helps to minimize competitive electrophilic addition to the double bond. masterorganicchemistry.com

N-Bromophthalimide (NBP) can also be used as an effective brominating agent for this transformation. google.com Both NBS and NBP are utilized to achieve the desired selective bromination of the methyl group. google.com The choice between these reagents can sometimes be influenced by factors such as solubility and reaction kinetics.

To achieve a high yield of the desired mono-brominated product and to produce this compound that is substantially free from the di-brominated impurity, the molar ratio of the brominating agent to the starting material is crucial. google.com It is recommended to use the brominating agent in an amount of 0.87 to 1.19 moles per mole of 4,5-dimethyl-1,3-dioxol-2-one. google.com

The bromination reaction is a radical chain reaction that requires an initiator to start the process. google.com A common and effective radical initiator used for this synthesis is α,α'-azobisisobutyronitrile (AIBN). google.comprepchem.com When heated, AIBN decomposes to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromine radical formation from NBS.

Light, particularly UV light, can also serve as an initiator for these types of radical reactions. masterorganicchemistry.com The initiation step involves the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the low concentration of Br₂ formed in situ, generating the bromine radicals necessary for the propagation steps of the reaction. masterorganicchemistry.com

The choice of solvent is critical for the success of the bromination reaction. The reaction is typically carried out in an aprotic inert organic solvent. google.com Halogenated hydrocarbons such as carbon tetrachloride (CCl₄), methylene (B1212753) chloride, chloroform, and tetrachloroethylene (B127269) are preferred solvents. google.com Carbon tetrachloride, in particular, has been frequently cited in procedures for this synthesis. google.comprepchem.com Other suitable solvents include hydrocarbons like benzene (B151609) and chlorobenzene. google.com The insolubility of the succinimide (B58015) byproduct in solvents like carbon tetrachloride can simplify the workup process, as it can be removed by filtration. reddit.com

Temperature control is also a key parameter for optimizing the reaction. The reaction can proceed at temperatures ranging from room temperature to the reflux temperature of the chosen solvent system. google.com One documented procedure involves heating the reaction mixture under reflux for a short period, such as 15 minutes, to drive the reaction to completion. google.comprepchem.com The reaction time typically ranges from several minutes to a few hours. google.com

| Parameter | Condition | Rationale |

| Starting Material | 4,5-Dimethyl-1,3-dioxol-2-one | Precursor with target methyl group. |

| Brominating Agent | N-Bromosuccinimide (NBS) or N-Bromophthalimide (NBP) | Provides a source of bromine radicals. google.comorganic-chemistry.org |

| Molar Ratio | 0.87-1.19 moles of brominating agent per mole of substrate | Controls selectivity for mono-bromination. google.com |

| Initiator | α,α'-Azobisisobutyronitrile (AIBN) or light | Initiates the radical chain reaction. google.comprepchem.com |

| Solvent | Carbon Tetrachloride (CCl₄) or other aprotic inert solvents | Provides a suitable reaction medium. google.com |

| Temperature | Room temperature to reflux | Controls reaction rate. google.com |

One-Pot Synthetic Strategies for this compound

While the primary described method is a one-pot reaction in itself—combining the substrate, brominating agent, and initiator in a single vessel—the term "one-pot" can also refer to sequences where the crude product is generated and then used directly in a subsequent step without intermediate purification. The established synthesis of this compound is efficient as a single-step radical substitution process. google.comprepchem.com

Isolation and Purification Techniques for this compound

Following the completion of the reaction, a specific workup and purification procedure is necessary to isolate the target compound in high purity. The typical procedure involves the following steps:

Cooling and Filtration : The reaction mixture is often concentrated, for instance, to half its original volume. google.comprepchem.com Upon cooling, the succinimide or phthalimide (B116566) byproduct precipitates out of the solution (especially in solvents like CCl₄) and can be removed by filtration. google.comprepchem.com

Concentration : The filtrate, which contains the desired product and any remaining starting material or byproducts, is then concentrated under reduced pressure to remove the solvent. google.comprepchem.com This step yields a crude, often syrupy, product. prepchem.com

Distillation : The final purification is achieved by distillation of the crude residue under reduced pressure (vacuum distillation). google.comprepchem.com This technique separates the volatile product from less volatile impurities. A reported boiling point for the purified product is 115-120 °C at a pressure of 5 mmHg, yielding a colorless liquid. prepchem.com

An example of a typical synthesis and purification is summarized in the table below:

| Step | Procedure | Observation/Result |

| Reaction | 3.42 g of 4,5-dimethyl-1,3-dioxol-2-one, 5.34 g of NBS, and a catalytic amount of AIBN are refluxed in 150 ml of CCl₄ for 15 minutes. prepchem.com | The reaction proceeds to form the brominated product. |

| Workup 1 | The reaction mixture is concentrated to half its volume. prepchem.com | Prepares for byproduct removal. |

| Workup 2 | The insoluble succinimide is removed by filtration. prepchem.com | A clear filtrate is obtained. |

| Workup 3 | The filtrate is concentrated under reduced pressure. prepchem.com | A syrupy residue (crude product) is obtained. |

| Purification | The residue is distilled at 115-120 °C / 5 mmHg. prepchem.com | 4.2 g (73% yield) of pure, colorless liquid product is obtained. prepchem.com |

Purity Assessment and Yield Optimization in the Synthesis of this compound

The purity and yield of this compound are critical factors in its synthesis, particularly for its application as an intermediate in pharmaceuticals and other fine chemicals. chemimpex.com Research and patent literature highlight the control of side reactions and the purification of the final product as key areas of focus.

Purity Assessment

The primary impurity of concern during the synthesis is the di-brominated byproduct, 4,5-bis(bromomethyl)-1,3-dioxol-2-one. nih.gov The formation of this and other minor byproducts, such as 3-bromomethyl-4-methyl-1,3-dioxolen-2-one, has been previously described. nih.gov

While specific, validated analytical methods like HPLC or GC for the routine quantitative purity assessment of this compound are not extensively detailed in readily available literature, the purity of analogous compounds is often determined by such chromatographic techniques. For instance, the purity of a related chlorinated compound, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, has been reported using GC analysis. For a similar hydroxymethyl derivative, HPLC has been employed with the following conditions: an ODS-3V column (250mm x 4.6mm, 5 µm) and a UV detector set at 210 nm. google.com

Spectroscopic methods are also crucial for the identification and structural confirmation of the compound, which indirectly contributes to purity assessment. Key spectral data for this compound includes:

¹H NMR: Signals are observed at approximately δ 2.15 (s, 3H, CH₃) and δ 4.21 (s, 2H, CH₂Br).

Infrared (IR) Spectra: A strong absorption band characteristic of the C=O stretch of the carbonate group is seen at around 1820 cm⁻¹.

Yield Optimization

Optimizing the yield of this compound primarily revolves around controlling the stoichiometry of the reactants to minimize the formation of the di-brominated byproduct, 4,5-bis(bromomethyl)-1,3-dioxol-2-one. nih.gov

A key finding in the optimization of this synthesis is the careful control of the molar ratio of the brominating agent to the starting material. It has been demonstrated that reacting 1.0 mole of 4,5-dimethyl-1,3-dioxol-2-one with 0.87 to 1.19 moles of N-bromosuccinimide or N-bromophthalimide produces the desired mono-brominated product substantially free from the di-brominated impurity. nih.gov This stoichiometric control is the most critical factor cited for achieving high selectivity and, consequently, a higher yield of the desired product. nih.gov

The table below summarizes findings from various synthetic approaches, illustrating the reaction conditions and the resulting yields.

| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4,5-dimethyl-1,3-dioxol-2-one | N-bromosuccinimide (NBS) | α,α'-azobisisobutyronitrile (AIBN) | Carbon tetrachloride | Reflux for 15 minutes | 73% | google.com |

| 4,5-dimethyl-1,3-dioxol-2-one | N-bromosuccinimide (NBS) | Radical generator | Aprotic inert organic solvent | Not specified | Not specified | nih.gov |

This table is based on available data and is intended for illustrative purposes. Direct comparison of yields may not be exact due to variations in experimental scale and purification methods.

Further purification of the crude product is typically achieved through distillation, which effectively separates the desired mono-brominated product from less volatile impurities and any unreacted starting material. google.comnih.gov

Reactivity Profile and Mechanistic Investigations of 4 Bromomethyl 5 Methyl 1,3 Dioxol 2 One

Electrophilic and Nucleophilic Reactivity of the Bromomethyl Group

The presence of a bromomethyl group attached to the unsaturated 1,3-dioxol-2-one ring is the primary determinant of the compound's reactivity. This arrangement makes the molecule an excellent substrate for nucleophilic substitution reactions, which are fundamental to the construction of complex organic structures. chemimpex.com

The carbon atom of the bromomethyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The bromine atom, being a good leaving group, is readily displaced. This reactivity is characteristic of an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is expelled in a single, concerted step. This efficient reaction pathway is central to its utility in synthetic chemistry. chemimpex.comgoogle.com

The reaction proceeds readily with various nucleophiles. For instance, in the synthesis of a tertiary amine, 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one reacts with a secondary amine in N,N-dimethylformamide (DMF). While the desired product is formed, the high reactivity can also lead to the formation of by-products such as quaternary ammonium (B1175870) salts.

A significant application of this nucleophilic substitution reactivity is the esterification of carboxylic acids. The reaction of this compound with a carboxylate anion (generated from a carboxylic acid and a mild base like potassium bicarbonate) yields the corresponding ester. This transformation is particularly valuable in the pharmaceutical field for creating prodrugs, where a drug molecule containing a carboxylic acid is temporarily esterified to improve properties like bioavailability. google.com

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Carboxylic Acid (e.g., Ampicillin) | Potassium Bicarbonate, Dimethylformamide, 0°C | Carboxylate Ester | google.com |

| Phenol | Base (e.g., Potassium Carbonate), Aprotic Solvent | Ether | google.com |

| Thiocarboxylic Acid | Base, Aprotic Solvent | Thiocarboxylate Ester | google.com |

| Secondary Amine (e.g., 1-Substituted Piperazine) | N,N-Dimethylformamide (DMF) | Tertiary Amine |

The reactivity of the bromomethyl group is significantly modulated by both electronic and steric factors within the molecule.

Electronic Factors: The 1,3-dioxol-2-one ring system, particularly the carbonate moiety (–O–(C=O)–O–), is strongly electron-withdrawing. This inductive effect polarizes the C-Br bond by pulling electron density away from the methylene (B1212753) (-CH₂-) carbon. This increased positive charge density (electrophilicity) on the carbon atom makes it a more attractive target for nucleophiles, thereby accelerating the rate of nucleophilic substitution.

Steric Factors: The methyl group at the 5-position of the ring introduces a degree of steric hindrance in the vicinity of the reactive bromomethyl center. However, as the methyl group and the bromomethyl group are attached to sp²-hybridized carbons of the planar ring, the steric clash is generally not significant enough to impede the approach of most nucleophiles. The reaction site remains relatively accessible, allowing for efficient substitution reactions.

Diverse Chemical Transformations of the 1,3-Dioxol-2-one Ring System

Beyond the primary reactivity of the bromomethyl group, the 1,3-dioxol-2-one ring itself can participate in or influence other chemical transformations.

As previously mentioned, a principal transformation involving this compound is its reaction with carboxylic acids, thiocarboxylic acids, and phenols. google.com These reactions are nucleophilic substitutions where the nucleophile (carboxylate, thiocarboxylate, or phenoxide) displaces the bromide ion. The result is the covalent attachment of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety to the nucleophile. google.com

The esters and ethers formed through this process have unique properties. They are generally stable in neutral and acidic conditions but are susceptible to hydrolysis under alkaline conditions or in the presence of certain enzymes. google.com This characteristic is highly advantageous for designing prodrugs, which can pass through the acidic environment of the stomach intact and then release the active carboxylic acid drug in the more alkaline intestinal fluid or within cells. google.com

| Reactant Class | General Product Structure | Bond Formed | Reference |

|---|---|---|---|

| Carboxylic Acids (R-COOH) | R-COO-CH₂-(C₅H₄O₃) | Ester (C-O) | google.com |

| Thiocarboxylic Acids (R-COSH) | R-COS-CH₂-(C₅H₄O₃) | Thioester (S-C) | google.com |

| Phenols (Ar-OH) | Ar-O-CH₂-(C₅H₄O₃) | Ether (O-C) | google.com |

Similarly, there is limited specific research available on the reduction of this compound. Nevertheless, the molecule possesses several functional groups that could be targeted by reducing agents.

Catalytic Hydrogenation: The carbon-carbon double bond in the 1,3-dioxol-2-one ring could potentially be reduced to a single bond via catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This would result in the formation of the corresponding saturated 1,3-dioxolan-2-one ring.

Debromination: The bromomethyl group can undergo reductive cleavage. This could be achieved through catalytic hydrogenation (hydrogenolysis) or with various reducing agents, which would replace the bromine atom with a hydrogen atom, yielding 4,5-dimethyl-1,3-dioxol-2-one (B143725).

Carbonyl Reduction: The carbonate ester group is generally resistant to reduction. However, very strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group, likely leading to the opening of the ring structure to form a diol.

These potential reduction pathways are based on the known reactivity of the constituent functional groups, but their specific application to this compound requires further experimental investigation.

Reaction Kinetics and Mechanistic Studies of this compound

The reaction of this compound with amines is characterized by several potential pathways, each with its own kinetic and mechanistic profile. The primary site of reactivity is the electrophilic carbon of the bromomethyl group, which is susceptible to nucleophilic attack by amines. However, the presence of the dioxol-2-one ring introduces the possibility of other reactions, particularly under forcing conditions.

Kinetics and Mechanisms of Reaction with Amines

The interaction of this compound with amines can lead to a variety of products, depending on the nature of the amine (primary, secondary, or tertiary) and the reaction conditions. The principal reaction is the nucleophilic substitution at the bromomethyl group.

The reaction of this compound with a secondary amine is a classic example of an S(_N)2 reaction, leading to the formation of a tertiary amine. The reaction proceeds via a backside attack of the nucleophilic amine on the carbon atom bearing the bromine atom, resulting in the displacement of the bromide ion.

The kinetics of this reaction are expected to follow a second-order rate law, being first order in both the amine and this compound. The rate of the reaction is influenced by several factors, including the nucleophilicity of the amine, the polarity of the solvent, and the temperature. Steric hindrance around the nitrogen atom of the amine can also play a significant role in the reaction rate.

Table 1: Hypothetical Kinetic Data for the Formation of a Tertiary Amine

| Entry | [Substrate] (mol/L) | [Amine] (mol/L) | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | Acetonitrile | 25 | Data not available |

| 2 | 0.1 | 0.2 | Acetonitrile | 25 | Data not available |

| 3 | 0.1 | 0.1 | DMF | 25 | Data not available |

| 4 | 0.1 | 0.1 | Acetonitrile | 50 | Data not available |

This table is illustrative and does not represent actual experimental data.

When this compound reacts with a tertiary amine, a quaternary ammonium salt is formed through a process known as the Menshutkin reaction. This reaction also proceeds via an S(_N)2 mechanism, where the tertiary amine acts as the nucleophile.

The rate of the Menshutkin reaction is highly dependent on the solvent, with polar aprotic solvents generally accelerating the reaction by stabilizing the charged transition state. The nature of the alkyl halide and the steric and electronic properties of the tertiary amine also significantly affect the reaction kinetics. As with the formation of tertiary amines, the reaction is expected to follow second-order kinetics.

Under certain conditions, particularly with stronger, more basic amines or at elevated temperatures, nucleophilic attack on the carbonyl carbon of the 1,3-dioxol-2-one ring can occur. This leads to the formation of ring-opened by-products. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl group, leading to the cleavage of the cyclic carbonate.

The propensity for ring-opening is generally lower than for substitution at the bromomethyl group due to the higher activation energy required. However, it can become a competitive pathway, especially if the primary S(_N)2 reaction is sterically hindered.

The potential for a Michael addition reaction between an amine and this compound exists due to the presence of a double bond within the dioxol-2-one ring. In a Michael addition, a nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound.

However, in the case of this compound, the double bond is part of a vinylene carbonate system. The electrophilicity of the double bond is generally not as pronounced as in typical Michael acceptors. Consequently, the S(_N)2 reaction at the highly reactive bromomethyl group is the overwhelmingly favored pathway. Michael addition is not considered a significant reaction pathway for this compound under normal conditions for amination.

Further experimental studies are required to fully elucidate the specific rate constants and mechanistic nuances of these reactions for this compound.

Applications of 4 Bromomethyl 5 Methyl 1,3 Dioxol 2 One in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one is a highly valued chemical intermediate in the field of organic synthesis. chemimpex.com Its utility stems from a unique combination of structural features and reactivity, making it an essential tool for chemists aiming to construct complex organic molecules. chemimpex.com The compound's core structure is the 1,3-dioxol-2-one ring, but its primary synthetic value lies in the reactive bromomethyl group attached to this ring. chemimpex.com This group serves as an excellent electrophile, making the molecule highly susceptible to nucleophilic substitution reactions. chemimpex.com

This inherent reactivity allows for the facile introduction of the (5-methyl-2-oxo-1,3-dioxol-2-one-4-yl)methyl moiety, often referred to as a "medoxomil" group, onto various substrate molecules. nih.govjst.go.jp Consequently, it functions as a critical building block in multi-step synthetic pathways. chemimpex.com Its ability to participate in a wide array of chemical reactions enables the creation of diverse chemical libraries and the exploration of novel synthetic routes. chemimpex.com The compound is also noted for its stability under various conditions, which is a desirable characteristic for an intermediate in complex syntheses. chemimpex.com It is frequently employed as a reagent to introduce protective groups in various chemical reactions or as a modifier in the preparation of pharmaceuticals. google.com

Applications in Pharmaceutical Synthesis and Prodrug Development

The principal application of this compound in the pharmaceutical industry is as a key intermediate for the synthesis of prodrugs. chemimpex.comgoogle.com A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in the body to release the active pharmaceutical ingredient. ijpcbs.com This strategy is often employed to overcome undesirable properties of a drug, such as poor oral bioavailability, which can be caused by low solubility or limited permeability across biological membranes. nih.govgoogle.com

The (5-methyl-2-oxo-1,3-dioxol-2-one-4-yl)methyl group, introduced by this reagent, is a well-established promoiety for carboxyl, phenol, and phosphonate (B1237965) functional groups present in parent drug molecules. nih.govgoogle.com The resulting medoxomil esters are typically more lipophilic than the parent drugs, enhancing their absorption from the gastrointestinal tract. jst.go.jp Once absorbed into the bloodstream, these ester linkages are designed to be rapidly cleaved by ubiquitous esterase enzymes, releasing the active drug and inactive byproducts. jst.go.jpgoogle.com This approach has proven successful for several classes of therapeutic agents, significantly improving their clinical utility. jst.go.jpgoogle.com

The design of prodrugs using the 1,3-dioxol-2-one moiety is a strategic approach to enhance the bioavailability of drugs containing acidic functional groups. google.com The synthesis typically involves a nucleophilic substitution reaction where a deprotonated functional group on the parent drug (such as a carboxylate, phenolate, or phosphonate) attacks the electrophilic carbon of the bromomethyl group on this compound, displacing the bromide ion. chemimpex.comnih.gov This reaction forms a stable ester linkage. google.com

An ester created by reacting this compound with a carboxylic acid is relatively stable in the alkaline environment of the intestines but is readily hydrolyzed by enzymes in the body to regenerate the parent carboxylic acid. google.com This characteristic makes the reagent highly suitable for converting pharmaceuticals with low bioavailability into prodrugs with improved absorption and therapeutic efficacy. google.com

Table 1: Overview of Prodrugs Synthesized Using this compound

| Parent Drug Class | Example Parent Drug | Example Prodrug | Therapeutic Application |

| Penicillin Antibiotics | Ampicillin (B1664943) | Ampicillin Medoxomil | Antibacterial |

| Cephalosporin (B10832234) Antibiotics | Cefazolin | Cefcanel Daloxate | Antibacterial |

| Acyclic Nucleoside Phosphonates | Adefovir | Adefovir Medoxomil | Antiviral |

| Angiotensin II Receptor Antagonists | Olmesartan (B1677269) | Olmesartan Medoxomil | Antihypertensive |

| Angiotensin II Receptor Antagonists | Azilsartan (B1666440) | Azilsartan Medoxomil | Antihypertensive |

Ampicillin is a widely used β-lactam antibiotic, but its oral absorption can be limited. To improve its pharmacokinetic profile, prodrug strategies have been developed. (5-Substituted 2-oxo-1,3-dioxolen-4-yl)methyl esters of ampicillin have been designed as a novel class of prodrugs. jst.go.jp Specifically, the reaction of ampicillin with this compound yields ampicillin (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl ester. jst.go.jp Studies have shown that this prodrug, known as KBT-1585, results in significantly higher blood levels of ampicillin after oral administration in mice compared to ampicillin itself, demonstrating its enhanced oral absorbability. jst.go.jp

The medoxomil prodrug strategy has also been applied to cephalosporin antibiotics to improve their oral activity. nih.gov For instance, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[D-O-(aminoacyl)mandelamido]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl]-3-cephem-4-carboxylates are cephalosporin prodrugs designed for enhanced intestinal absorption. nih.gov These compounds are synthesized to improve the delivery of the parent cephalosporin antibiotic. nih.govnih.gov The synthesis involves creating an ester linkage between the carboxylic acid group of the cephalosporin core and the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety. nih.gov

Acyclic nucleoside phosphonates like Adefovir and Cidofovir are potent antiviral agents. nih.gov However, the presence of the phosphonate group gives them an ionic character at physiological pH, which hinders their permeability across the gastrointestinal wall and other biological membranes. nih.gov To overcome this, the phosphonate group can be masked by forming a phosphonate ester prodrug. nih.gov The (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl ester of Adefovir has been synthesized by reacting the tetrabutylammonium (B224687) salt of Adefovir with (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl bromide. nih.gov In vitro evaluations showed that this Adefovir prodrug exhibited significant activities against HIV and herpesviruses. nih.govnih.gov

One of the most prominent applications of this compound and its chlorinated analogue is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. umich.eduderpharmachemica.com Olmesartan medoxomil and Azilsartan medoxomil are two leading examples. nih.govchemicalbook.com

The synthesis of Olmesartan medoxomil involves the esterification of the carboxylic acid group of the olmesartan intermediate with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. nih.govnih.govglobethesis.com This final step converts the active acid form into the orally bioavailable medoxomil ester prodrug. nih.gov

Similarly, Azilsartan medoxomil is the prodrug of azilsartan. derpharmachemica.com The active moiety is revealed after the hydrolysis of the medoxomil ester in the body. derpharmachemica.com The synthesis involves reacting Azilsartan with a medoxomil halide, such as 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, to form the final prodrug. derpharmachemica.comsciendo.com This chemical modification is crucial for the successful oral administration of these widely prescribed antihypertensive agents. umich.educhemicalbook.com

Design and Synthesis of Prodrugs Utilizing the 1,3-Dioxol-2-one Moiety

Norfloxacin Prodrug Synthesis

The strategic modification of existing therapeutic agents to enhance their pharmacokinetic profiles is a cornerstone of pharmaceutical development. This compound serves as a critical reagent in the synthesis of prodrugs for the broad-spectrum antibiotic, Norfloxacin. The primary objective of this derivatization is to improve the bioavailability of Norfloxacin upon oral administration.

Researchers have designed and synthesized N-(5-substituted 2-oxo-1,3-dioxol-4-yl)methyl Norfloxacins as a novel class of prodrugs. jst.go.jp The synthesis involves the reaction of Norfloxacin with this compound. This reaction masks the secondary amine in the piperazine (B1678402) ring of Norfloxacin with the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, which functions as an effective amine-type promoiety. jst.go.jp

Studies have demonstrated the success of this approach. Specifically, N-(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Norfloxacin, when administered orally to mice, resulted in blood concentrations of the parent drug, Norfloxacin, that were approximately five times higher than those achieved by administering Norfloxacin itself. jst.go.jp This significant increase in bioavailability is attributed to the prodrug's ability to be smoothly hydrolyzed in the bloodstream, releasing the active Norfloxacin molecule. jst.go.jp The chemical oxidation of this initial prodrug can lead to further derivatives, such as N-[(4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy]norfloxacin, which also functions as a prodrug with enhanced bioavailability. nih.gov

Table 1: Norfloxacin Prodrug Synthesis Overview

| Feature | Description | Source(s) |

| Reagent | This compound | jst.go.jp |

| Parent Drug | Norfloxacin (NFLX) | jst.go.jp |

| Resulting Prodrug | N-(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Norfloxacin | jst.go.jp |

| Objective | To create an N-masked prodrug to improve oral bioavailability. | jst.go.jp |

| Key Finding | The prodrug yielded approximately 5-fold higher blood levels of Norfloxacin in mice compared to the administration of Norfloxacin itself. | jst.go.jp |

Utilization as a Protective Group-Introducing Reagent

Beyond its role in prodrug synthesis, this compound is valued in organic synthesis as a protective group-introducing reagent. google.com Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while transformations are carried out elsewhere in the molecule.

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, introduced by this reagent, can be used to protect various functional groups. The compound's utility stems from the reactivity of its bromomethyl group, which makes it an excellent candidate for nucleophilic substitution reactions. chemimpex.com This allows for the efficient introduction of the dioxolone moiety onto a substrate. The stability of the dioxolone ring under various reaction conditions, coupled with its potential for selective removal, makes it a useful tool for synthetic chemists. Its application in this context facilitates the preparation of complex organic molecules by providing a reliable method for shielding reactive sites during synthesis. google.comchemimpex.com

Applications in Agrochemical and Specialty Polymer Synthesis

The versatility of this compound extends to the fields of agrochemicals and polymer chemistry. chemimpex.com Its unique chemical structure and reactivity are leveraged to create innovative products in these sectors.

In agrochemical synthesis, the compound serves as an important intermediate. chemimpex.com It is utilized in the formulation of effective pesticides and herbicides designed to improve crop yields. The incorporation of the dioxolone moiety can influence the biological activity and stability of the final agrochemical product, contributing to the development of new solutions for crop protection. chemimpex.com

In the realm of polymer chemistry, this compound is employed in the production of specialty polymers. chemimpex.com The functional groups within the molecule allow it to be incorporated into polymer chains, enhancing specific properties of the resulting materials. These properties can include improved thermal stability and greater chemical resistance, making the polymers suitable for advanced applications where material durability is critical. chemimpex.com

Table 2: Industrial Applications of this compound

| Application Area | Specific Use | Desired Outcome | Source(s) |

| Agrochemicals | Intermediate in the formulation of pesticides and herbicides. | Development of effective crop protection agents. | chemimpex.com |

| Specialty Polymers | Monomer or additive in polymer production. | Enhancement of material properties like thermal stability and chemical resistance. | chemimpex.com |

Computational and Spectroscopic Investigations of 4 Bromomethyl 5 Methyl 1,3 Dioxol 2 One

Quantum Chemical Simulations and Density Functional Theory (DFT) Studiesresearchgate.net

Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of chemical compounds. For 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one, these studies have been performed to understand its geometry, electronic structure, and reactivity. researchgate.net

Optimization of Molecular Geometry and Conformational Analysisresearchgate.net

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule. The geometry of this compound was optimized using the B3LYP method, a common DFT functional, with 6-311++G** and cc-pVTZ basis sets. researchgate.netresearchgate.net This process identifies the lowest energy conformation, which corresponds to the most stable molecular structure. The optimized structural parameters obtained from these calculations are crucial as they form the basis for subsequent analyses, including vibrational frequency calculations. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MESP)researchgate.net

The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—play a pivotal role in this context. sapub.orgnih.gov

The energy gap between the HOMO and LUMO orbitals for this compound was calculated. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is a critical parameter for predicting the molecule's behavior as both an electron donor (related to the HOMO energy) and an electron acceptor (related to the LUMO energy).

The Molecular Electrostatic Potential (MESP) surface was also constructed to visualize the charge distribution and identify reactive sites. researchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.gov For this compound, the MESP analysis helps in understanding the reactive centers, particularly around the electronegative oxygen atoms of the dioxolone ring and the bromine atom. researchgate.net

Analysis of Global and Local Reactivity Descriptorsresearchgate.net

To quantify the chemical reactivity, global and local reactivity descriptors were determined for this compound. researchgate.net These descriptors provide insights into the molecule's stability and its propensity to participate in various types of reactions.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated from the energies of the HOMO and LUMO and include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local Reactivity Descriptors: These descriptors are used to identify the specific atomic sites within the molecule that are most likely to be involved in electrophilic, nucleophilic, or free-radical attacks. researchgate.net This analysis provides a more detailed picture of reactivity, complementing the information obtained from the MESP map. researchgate.net

Vibrational Spectroscopy Analysis (FTIR and FT-Raman)researchgate.net

Vibrational spectroscopy is an essential experimental technique for identifying functional groups and elucidating the structure of molecules. The Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of this compound were recorded and analyzed. researchgate.net The experimental spectra were compared with theoretical frequencies calculated using DFT methods to provide a comprehensive assignment of vibrational modes. nih.gov

Assignment of Vibrational Modesresearchgate.net

The FTIR spectrum was recorded in the 4000–400 cm⁻¹ region, and the FT-Raman spectrum was recorded in the 4000–100 cm⁻¹ region. researchgate.net The observed vibrational bands were assigned to specific molecular motions based on the DFT calculations. A key aspect of the analysis is the identification of characteristic vibrations for the functional groups present in the molecule.

For instance, specific C-H stretching vibrations have been identified. In the FTIR spectrum, vibrational modes at 3034 cm⁻¹ and 2927 cm⁻¹ are assigned to asymmetric C-H stretching. researchgate.net The corresponding modes in the FT-Raman spectrum appear at 3035 cm⁻¹ and 2924 cm⁻¹. researchgate.net Furthermore, FTIR absorption peaks at 2943 cm⁻¹ and 2915 cm⁻¹ (with very weak intensity in FT-Raman at 2946 cm⁻¹ and 2916 cm⁻¹) are assigned to the asymmetric CH₃ stretching mode, while a medium intensity FTIR peak at 2857 cm⁻¹ is assigned to the symmetric CH₃ stretching mode. researchgate.net

Below is a table summarizing some of the key vibrational assignments.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric C-H Stretching | 3034, 2927 | 3035, 2924 | - |

| Asymmetric CH₃ Stretching | 2943, 2915 | 2946, 2916 | Medium (FTIR), Very Weak (FT-Raman) |

| Symmetric CH₃ Stretching | 2857 | - | Medium (FTIR) |

Influence of Methyl and Bromomethyl Groups on Skeletal Vibrationsresearchgate.net

A significant part of the spectroscopic analysis involved investigating the influence of the methyl (-CH₃) and bromomethyl (-CH₂Br) substituent groups on the skeletal vibrations of the 1,3-dioxol-2-one ring. researchgate.net The presence of these groups, particularly the electronegative bromine atom and the electron-donating methyl group, can alter the bond strengths and vibrational frequencies of the ring structure. researchgate.net The position of stretching vibrations can change due to the presence of adjacent groups; for example, an electronegative atom can significantly alter the methyl symmetric band. researchgate.net Comparing the observed spectra with those of related, simpler dioxolone compounds allows for a detailed understanding of these substituent effects on the molecule's vibrational dynamics. researchgate.netnih.gov

Normal Coordinate Analysis and Force Constants

A comprehensive understanding of the vibrational characteristics of this compound has been achieved through normal coordinate analysis. This analysis was performed utilizing force constants derived from quantum chemical calculations. Specifically, the force constants were computed using the B3LYP method in conjunction with the 6-311++G** basis set. researchgate.net This level of theory is well-regarded for providing reliable predictions of vibrational spectra in organic molecules.

The geometry of the compound was first optimized to find its most stable conformation. The optimized structural parameters were then used for the vibrational frequency calculations. The force constants obtained from these calculations are crucial in describing the potential energy surface of the molecule and are instrumental in the detailed assignment of vibrational modes observed in Fourier-transform infrared (FTIR) and FT-Raman spectra. researchgate.net The analysis provides insights into the influence of the bromomethyl and methyl groups on the skeletal vibrations of the 1,3-dioxol-2-one ring. researchgate.net

Below is a representative table of calculated force constants for key stretching and bending modes within the molecule.

| Vibrational Mode | Force Constant (Unit) |

|---|---|

| C=O Stretching | Value |

| C-O Stretching | Value |

| C-C Stretching | Value |

| C-H Stretching | Value |

| C-Br Stretching | Value |

| CH3 Bending | Value |

| CH2 Bending | Value |

| Ring Deformation | Value |

Note: The specific numerical values for the force constants are typically reported in the full research paper and are represented here as "Value". The units would commonly be in mdyn/Å for stretching and mdyn·Å/rad² for bending coordinates.

Thermodynamic Property Predictions of this compound

Theoretical predictions of the thermodynamic properties of this compound have been determined through computational methods. These calculations provide valuable data on the molecule's thermal behavior and stability. The thermodynamic parameters, including heat capacity, entropy, and enthalpy, are often calculated as a function of temperature.

For analogous compounds, these properties have been determined using the B3LYP/6-311++G** method, which calculates the temperature dependence of properties such as heat capacity at constant pressure (Cp), entropy (S), and enthalpy change (ΔH₀→T). researchgate.net It is a standard practice in computational chemistry studies to report these properties based on the vibrational frequencies calculated at the same level of theory.

The predicted thermodynamic properties of this compound at various temperatures are summarized in the interactive table below.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy Change (ΔH) (kJ/mol) |

|---|---|---|---|

| 100 | Value | Value | Value |

| 200 | Value | Value | Value |

| 298.15 | Value | Value | Value |

| 300 | Value | Value | Value |

| 400 | Value | Value | Value |

| 500 | Value | Value | Value |

Note: The specific numerical values for the thermodynamic properties are typically reported in detailed tables within the full research paper and are represented here as "Value". These values are essential for understanding the molecule's behavior under different thermal conditions.

Future Research Directions and Emerging Opportunities for 4 Bromomethyl 5 Methyl 1,3 Dioxol 2 One

Exploration of Novel Synthetic Pathways

The conventional synthesis of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one involves the bromination of 4,5-dimethyl-1,3-dioxol-2-one (B143725), often using reagents like N-bromosuccinimide (NBS). google.com While effective, future research is geared towards developing more sustainable and efficient synthetic strategies.

Key areas of exploration include:

Green Brominating Agents: Investigating the use of more environmentally benign brominating agents to minimize hazardous byproducts. This includes exploring enzymatic or electrocatalytic bromination methods that offer higher selectivity and operate under milder conditions.

Catalytic Systems: The development of novel catalytic systems, such as photoredox catalysis, could provide alternative pathways for the selective bromination of the methyl group, potentially reducing reaction times and improving yields.

CO2 Utilization: A significant emerging opportunity lies in the synthesis of the core cyclic carbonate structure directly from carbon dioxide. rsc.org Research into the catalytic cycloaddition of CO2 to corresponding epoxides is a promising green chemistry approach that aligns with global efforts to utilize CO2 as a renewable C1 building block. rsc.orgresearchgate.net Developing a one-pot synthesis that combines epoxide formation, cycloaddition, and subsequent bromination would represent a major advancement in efficiency and sustainability.

| Potential Synthetic Pathway | Description | Potential Advantages |

| Enzymatic Bromination | Use of bromoperoxidase enzymes to selectively brominate the precursor molecule. | High selectivity, mild reaction conditions, reduced waste. |

| Photoredox Catalysis | Visible-light-mediated bromination using a suitable photocatalyst. | Avoids harsh reagents, high functional group tolerance. |

| Direct CO2 Cycloaddition | Synthesis of the dioxol-2-one ring from an appropriate epoxide and CO2. rsc.org | Utilizes a greenhouse gas as a feedstock, 100% atom economy. rsc.orgresearchgate.net |

Advanced Applications in Medicinal and Materials Chemistry

The dual functionality of this compound makes it a valuable building block in both medicinal and materials chemistry. chemimpex.com Future research aims to expand its utility beyond current applications.

In Medicinal Chemistry: The compound is a known modifier for preparing prodrugs to enhance the bioavailability of pharmaceuticals. google.comevitachem.com Its ester derivatives are designed to be stable in the intestinal tract but are readily hydrolyzed by enzymes in the body to release the active drug. google.com Emerging opportunities include:

Novel Prodrug Moieties: Designing and synthesizing a new generation of prodrugs for a wider range of therapeutic agents, including biologics and targeted therapies, where enhanced cell permeability is required.

Linker for Drug Conjugates: Utilizing the compound as a cleavable linker in antibody-drug conjugates (ADCs) or other targeted delivery systems. The cyclic carbonate can be engineered for specific enzymatic cleavage, ensuring targeted release of the payload.

In Materials Chemistry: Cyclic carbonates are important monomers for creating polymers like polycarbonates and polyurethanes. rsc.orgresearchgate.net The presence of the bromomethyl group offers a reactive handle for further functionalization. Future directions include:

Functional Polycarbonates: Employing the compound in ring-opening polymerization (ROP) to synthesize aliphatic polycarbonates. acs.orgmdpi.com The pendant bromomethyl groups along the polymer backbone can be post-functionalized to introduce desired properties, such as hydrophilicity, cross-linking capabilities, or bioactive moieties for biomedical materials.

Advanced Polyurethanes: Reacting the cyclic carbonate with amines to form hydroxyurethanes, creating non-isocyanate-based polyurethanes (NIPUs). researchgate.net This is a greener alternative to traditional polyurethane synthesis. The bromo-functionalized NIPUs could serve as advanced coatings, adhesives, or foams with inherent flame-retardant properties.

Electrolyte Components: Five-membered cyclic carbonates are widely used as electrolyte solvents for lithium-ion batteries. rsc.orgresearchgate.net Research into how the bromo- and methyl-substituents of this specific compound influence properties like dielectric constant, viscosity, and lithium-ion coordination could lead to the development of safer and more efficient electrolytes.

| Field | Emerging Application | Description |

| Medicinal Chemistry | Targeted Drug Delivery | Use as a cleavable linker in antibody-drug conjugates (ADCs) for site-specific drug release. |

| Materials Chemistry | Functional Polymers | Synthesis of specialty polycarbonates via ROP with reactive sites for post-polymerization modification. acs.orgmdpi.com |

| Materials Chemistry | Non-Isocyanate Polyurethanes (NIPUs) | Development of advanced coatings and materials from a safer, isocyanate-free route. researchgate.net |

| Energy Storage | Battery Electrolytes | Exploration as an additive or co-solvent in lithium-ion battery electrolytes to enhance performance. rsc.orgresearchgate.net |

Further Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new transformations. The compound's reactivity is dominated by the nucleophilic substitution at the bromomethyl carbon and the potential for ring-opening of the cyclic carbonate. chemimpex.com

Future research should focus on:

Kinetics and Intermediates: Detailed kinetic studies of its nucleophilic substitution reactions with various nucleophiles (e.g., carboxylic acids, phenols, amines) to quantify reactivity and substituent effects. google.com Advanced spectroscopic techniques, such as in-situ NMR or stopped-flow spectroscopy, could be used to detect and characterize transient intermediates.

Enzymatic Cleavage Mechanisms: While it is known that its ester derivatives are cleaved by enzymes in vivo to release parent drugs, the specific enzymes involved and the detailed catalytic mechanism are often not fully understood. google.com Elucidating these biochemical pathways is critical for designing more efficient and predictable prodrugs.

Ring-Opening Polymerization (ROP) Mechanisms: Investigating the mechanism of ROP, including the roles of different catalysts and initiators. mdpi.com Understanding the interplay between chain propagation, side reactions, and potential decarboxylation is key to controlling polymer molecular weight, architecture, and properties. mdpi.com

Integration with Computational Chemistry for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating the research and development cycle. nih.gov For this compound, quantum chemical simulations have already been used to investigate its structural and spectroscopic properties. researchgate.net

Emerging opportunities for computational integration include:

Predictive Reactivity Models: Using Density Functional Theory (DFT) and other quantum mechanics methods to model reaction pathways for nucleophilic substitution and ring-opening. researchgate.netnih.gov This can help predict reaction barriers, identify the most favorable reaction sites, and understand the regioselectivity of complex transformations.

Design of Novel Derivatives: Employing computational screening to design new derivatives with tailored electronic and steric properties. For example, models can predict how different substituents on the dioxol-2-one ring would affect the reactivity of the bromomethyl group or the stability of the carbonate ring, guiding synthetic efforts toward molecules with desired characteristics for medicinal or materials applications.

Polymer Simulation: Using molecular dynamics (MD) simulations to model the behavior of polymers derived from this monomer. Such simulations can predict bulk material properties like glass transition temperature, mechanical strength, and permeability, providing crucial insights for the design of new high-performance materials.

Docking Studies: In medicinal chemistry, molecular docking simulations can be used to model the interaction of prodrugs containing this moiety with the active sites of metabolic enzymes, helping to rationalize and predict the rate of drug release.

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculate transition state energies and reaction pathways to predict reactivity and selectivity. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Model the cleavage of the prodrug within an enzyme's active site to understand the mechanism of drug release. nih.gov |

| Molecular Dynamics (MD) | Materials Science | Simulate polymer chains to predict bulk properties like thermal stability and mechanical strength. |

| Virtual Screening/Docking | Drug Design | Predict the binding affinity of derivatives to biological targets or metabolic enzymes. |

Q & A

Q. What are the recommended synthetic routes for 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one, and how do reaction conditions influence yield?

The compound is synthesized via halogenation of its hydroxymethyl or chloromethyl analogs. For example, bromination of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one using HBr or PBr₃ in anhydrous conditions yields the brominated product. Key parameters include temperature control (e.g., 0–25°C to minimize side reactions) and solvent selection (e.g., dichloromethane or ethers). Evidence from industrial intermediates indicates boiling points of 115–120°C under reduced pressure (0.665 kPa) and yields exceeding 70% with optimized stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish the bromomethyl group (δ ~3.8–4.2 ppm for CH₂Br). Mass spectrometry (MS) validates molecular weight (193.0 g/mol), while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% by area normalization). Stability under analysis requires protection from light and moisture, as degradation products (e.g., hydrolysis to hydroxymethyl derivatives) can complicate interpretation .

Q. How should researchers handle and store this compound to prevent decomposition?

Storage at room temperature in airtight, light-resistant containers under inert gas (e.g., nitrogen) is recommended. The compound’s sensitivity to hydrolysis necessitates the use of anhydrous solvents (e.g., THF or DMF) during experiments. Safety data highlight the need for PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound, and how can side products be mitigated?

Scaling up often leads to increased formation of dibrominated byproducts (e.g., 4,5-bis(bromomethyl) derivatives) due to excess brominating agents. Strategies include:

Q. How does this compound function in prodrug design, and what metabolic advantages does it offer?

The bromomethyl group serves as a leaving group in esterase-mediated hydrolysis, enabling targeted drug release. For example, it is used in Olmesartan medoxomil, where the dioxol-2-one moiety enhances oral bioavailability by masking polar phosphonate groups. This design improves membrane permeability and reduces first-pass metabolism compared to non-prodrug analogs .

Q. What discrepancies exist between computational predictions and experimental data for this compound’s reactivity?

Density Functional Theory (DFT) models predict faster bromine substitution kinetics than observed experimentally. This disparity arises from solvent effects (e.g., polarity of DMF stabilizing transition states) and steric hindrance from the methyl group at position 5. Validating computational models requires kinetic studies under varied solvents and temperatures .

Q. How can researchers resolve conflicting NMR data for impurities in synthesized batches?

Contradictory peaks (e.g., δ 4.5 ppm suggesting residual hydroxymethyl derivatives) may arise from incomplete bromination or hydrolysis. Resolution methods include:

- 2D NMR (HSQC, HMBC) : To assign ambiguous signals.

- Spiking experiments : Adding authentic hydroxymethyl standards to confirm co-elution.

- Stability studies : Monitoring degradation under accelerated conditions (40°C/75% RH) .

Methodological Notes

- Synthetic Optimization : Prioritize small-scale reaction screening before scale-up to identify ideal stoichiometry and solvent systems.

- Analytical Cross-Validation : Combine NMR, MS, and HPLC to address structural ambiguities.

- Safety Protocols : Adhere to WGK Germany Class 3 guidelines for wastewater disposal due to brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.